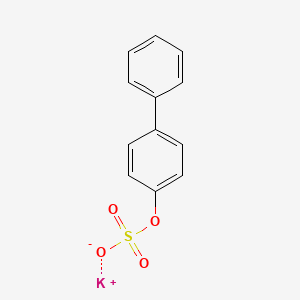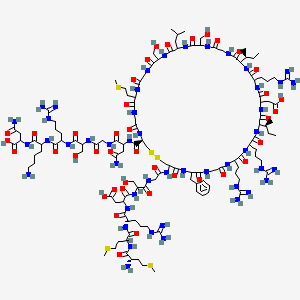
(R)-2-Amino-3-(2-fluorophenyl)propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Introduction (R)-2-Amino-3-(2-fluorophenyl)propanoic acid hydrochloride is a fluorinated amino acid derivative. It is significant as a building block in synthesis and is classified as a non-proteinogenic amino acid. The presence of fluorine in its structure makes it an interesting subject for various chemical and pharmaceutical studies.
Synthesis Analysis The synthesis of similar fluorinated amino acid derivatives often involves complex reaction sequences. For instance, the synthesis of related compounds like 2-amino-3-fluoro-2-methylpropanoic acid and 3-fluoro-2-methyl-2-N-(methylamino)propanoic acid was achieved starting from enantiomerically pure alpha-methyl-serine, indicating the importance of chirality in synthesis processes (Yu et al., 2010).
Molecular Structure Analysis Detailed molecular structure analysis often employs techniques like DFT and spectroscopy. For example, the DFT computed zwitterionic monomer and dimer structures of similar fluorinated amino acids have been analyzed using IR and Raman spectroscopy (Pallavi & Tonannavar, 2020). This approach helps in understanding the electronic and vibrational properties of such molecules.
Chemical Reactions and Properties The chemical reactivity of fluorinated amino acids can include a range of transformations. For example, studies on related compounds show that they can participate in various chemical reactions, highlighting the versatility of these fluorinated amino acids in synthetic chemistry. The presence of fluorine often imparts unique reactivity patterns due to its electronegativity and size (Kollmar et al., 2003).
Physical Properties Analysis The physical properties of fluorinated amino acids, such as melting points, solubility, and crystalline structure, are crucial for their application in various fields. These properties are often determined using techniques like X-ray crystallography, which provides detailed insights into the molecular arrangement and stability of these compounds.
Chemical Properties Analysis The chemical properties, like acidity, basicity, and reactivity towards other chemical agents, are key aspects that define the utility of these amino acids in synthesis and pharmaceutical applications. The presence of fluorine significantly alters these properties, often enhancing the compound's stability and reactivity.
科学的研究の応用
Synthesis and Chemical Properties
(R)-2-Amino-3-(2-fluorophenyl)propanoic acid hydrochloride serves as a foundational chemical for various synthetic pathways in organic chemistry. Its structural relevance to amino acids enables its application in the synthesis of complex molecules. For instance, the compound has been used in the preparation of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride through a series of reactions including amination and cyclization, showcasing its versatility in creating novel structures with significant yields (Tan Bin, 2010).
Biomedical Applications
In the field of medicinal chemistry, this compound has found applications in the synthesis of potential therapeutic agents. For example, it has been involved in the creation of amino acid ester derivatives containing 5-fluorouracil, which exhibited notable antitumor activities against specific cancer cell lines, indicating its utility in developing cancer therapies (J. Xiong et al., 2009).
Advanced Materials and Imaging
Furthermore, this compound has contributed to advancements in materials science and imaging technologies. For instance, it has been utilized in the synthesis of novel fluorinated β-amino acid enantiomers via enzyme-catalyzed hydrolysis, demonstrating the compound's potential in producing materials with specific chiral properties (Sayeh Shahmohammadi et al., 2020). Moreover, derivatives of this compound have been evaluated as potential brain tumor imaging agents in positron emission tomography (PET), highlighting its role in the development of diagnostic tools for cancer (J. McConathy et al., 2010).
特性
IUPAC Name |
(2R)-2-amino-3-(2-fluorophenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2.ClH/c10-7-4-2-1-3-6(7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTOPARNEYKWBQ-DDWIOCJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](C(=O)O)N)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
122839-51-4 |
Source


|
| Record name | D-Phenylalanine, 2-fluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122839-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate](/img/structure/B1142403.png)



